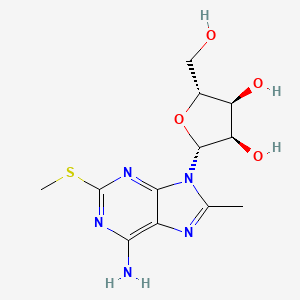

8-Methyl-2-(methylsulfanyl)adenosine

Description

Contextualization within Modified Purine (B94841) Nucleoside Chemistry

Modified purine nucleosides are a cornerstone of nucleic acid chemistry and pharmacology. The purine scaffold, consisting of fused pyrimidine (B1678525) and imidazole (B134444) rings, allows for a wide array of chemical modifications that can dramatically alter the molecule's biological activity. Modifications at the C2 and C8 positions of the purine ring are particularly significant as they can influence the conformation of the glycosidic bond, which in turn affects how the nucleoside interacts with enzymes and receptors.

The introduction of a methyl group at the C8 position and a methylsulfanyl group at the C2 position of adenosine (B11128) creates 8-Methyl-2-(methylsulfanyl)adenosine. The C8-methylation is known to favor the syn conformation of the nucleoside, a rotational orientation of the purine base relative to the sugar moiety that is less common for unmodified nucleosides. This conformational preference can have profound effects on biological activity. For instance, 8-methyladenosine (B1596262) has been identified as a modification in 23S ribosomal RNA, catalyzed by the Cfr methyltransferase, which confers resistance to multiple classes of antibiotics.

Historical Perspective on Adenosine Analog Research and Significance

The exploration of adenosine analogs has a rich history, driven by the central role of adenosine in a vast range of physiological processes. Adenosine acts as a neuromodulator, a regulator of cardiovascular function, and a signaling molecule in inflammation, primarily through its interaction with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.

Early research in the mid-20th century focused on understanding the structure-activity relationships of adenosine and its derivatives. It was discovered that modifications at various positions on the purine ring and the ribose sugar could lead to compounds with altered potency, selectivity, and metabolic stability compared to endogenous adenosine.

Key historical developments in adenosine analog research include:

N⁶-Substituted Analogs: The synthesis of N⁶-substituted adenosines, such as N⁶-cyclopentyladenosine (CPA), led to the development of potent and selective agonists for the A₁ adenosine receptor.

C2-Substituted Analogs: Modifications at the C2 position with groups like alkynyl or aryl often resulted in enhanced affinity and selectivity for the A₂A adenosine receptor.

C8-Substituted Analogs: The introduction of substituents at the C8 position was found to influence the conformational preference of the nucleoside, which can impact receptor binding and activation.

This extensive body of research has laid the groundwork for the development of adenosine receptor agonists and antagonists for the potential treatment of various conditions, including cardiac arrhythmias, inflammation, Parkinson's disease, and cancer. The investigation of doubly modified analogs like this compound represents a logical progression in this field, aiming to fine-tune the pharmacological properties of these molecules.

Rationale for Investigating this compound and Related Compounds

The scientific rationale for the synthesis and investigation of this compound and its analogs is multifaceted, stemming from interests in enzymology, pharmacology, and medicinal chemistry.

Probing Enzyme-Substrate Interactions: One of the primary motivations is to create molecular probes to better understand the active sites of enzymes that process adenosine and its derivatives. For example, the Cfr methyltransferase is known to be capable of producing both 8-methyladenosine and, in some contexts, 2,8-dimethyladenosine. sdu.dk Studying how enzymes like Cfr interact with substrates that are pre-modified at one or both positions can elucidate the enzyme's mechanism and substrate specificity.

Exploring Adenosine Receptor Pharmacology: The combination of C2 and C8 modifications offers a strategy to develop novel adenosine receptor ligands with unique pharmacological profiles. While C2 modifications have been extensively used to generate A₂A selective agonists, the impact of an additional C8-methyl group is less understood. Research into 2,8-disubstituted adenosine derivatives has shown that this combination can lead to compounds with partial agonist activity at the A₂A receptor, a property that can be therapeutically advantageous. nih.gov

Development of Novel Therapeutics: Modified nucleosides are a well-established class of antiviral and anticancer agents. The rationale for investigating compounds like this compound in these areas is based on the premise that the dual modifications may confer advantageous properties such as increased metabolic stability, altered cellular uptake, or a novel mechanism of action. For instance, 8-substituted-2'-deoxyadenosine analogs have been shown to induce delayed chain termination of viral reverse transcriptase, a mechanism distinct from traditional nucleoside reverse transcriptase inhibitors.

Table of Research Findings on Related Adenosine Analogs

| Compound/Analog Class | Key Research Finding | Reference |

|---|---|---|

| 8-Methyladenosine | Identified as a natural modification in rRNA conferring antibiotic resistance. | sdu.dk |

| 2,8-Dimethyladenosine | Can be enzymatically synthesized by the Cfr methyltransferase. | sdu.dk |

| 2,8-Disubstituted Adenosine Derivatives | Can act as partial agonists at the A₂A adenosine receptor. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N⁶-cyclopentyladenosine (CPA) |

| 8-methyladenosine |

| 2,8-dimethyladenosine |

Structure

3D Structure

Properties

CAS No. |

65991-09-5 |

|---|---|

Molecular Formula |

C12H17N5O4S |

Molecular Weight |

327.36 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-methyl-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H17N5O4S/c1-4-14-6-9(13)15-12(22-2)16-10(6)17(4)11-8(20)7(19)5(3-18)21-11/h5,7-8,11,18-20H,3H2,1-2H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

PWVSHBFOVRYQCZ-IOSLPCCCSA-N |

Isomeric SMILES |

CC1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)SC)N |

Canonical SMILES |

CC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 8 Methyl 2 Methylsulfanyl Adenosine

Established Synthetic Routes for 8-Methyl-2-(methylsulfanyl)adenosine and its Precursors

The synthesis of this compound can be approached by constructing the purine (B94841) ring system with the desired substituents or by modifying existing adenosine (B11128) precursors.

A common strategy involves the use of pyrimidine (B1678525) intermediates. For instance, a substituted pyrimidine like 4,5-diamino-6-chloropyrimidine can be used to build the imidazole (B134444) portion of the purine ring. mdpi.com The synthesis of the 2-thioadenosine (B194474) precursor is a critical step, which can be achieved by reacting adenosine with carbon disulfide. researchgate.net Subsequent methylation of the 2-thiol group is typically accomplished using an electrophilic methyl source like dimethyl sulfate (B86663) to yield the 2-(methylsulfanyl) functionality. researchgate.net

The introduction of the C8-methyl group can be more complex. While biological systems utilize radical SAM enzymes like Cfr to methylate adenosine at the C8 position, chemical synthesis often requires different approaches. nih.gov One method involves a lead ion-catalyzed ligation reaction to construct the desired oligonucleotide with an 8-methyladenosine (B1596262) residue. nih.gov Alternatively, the purine ring can be constructed from precursors that already contain the C8-methyl group.

Key precursors for these syntheses include adenosine, 2-thioadenosine, and substituted pyrimidines. The choice of route often depends on the desired scale and the specific analog being targeted.

Table 1: Key Synthetic Reactions and Precursors

| Reaction Type | Precursor(s) | Key Reagents | Product |

|---|---|---|---|

| Thionation | Adenosine | Carbon Disulfide | 2-Thioadenosine |

| S-Methylation | 2-Thioadenosine | Dimethyl Sulfate, NaOH | 2-(Methylsulfanyl)adenosine |

| Purine Synthesis | 4,5-diamino-6-chloropyrimidine | N,N'-Carbonyldiimidazole (CDI) | 8-Hydroxy-6-chloropurine |

| Ligation | Adenosine derivatives | Lead (II) ion | 8-Methyladenosine-containing oligonucleotides |

Alkylation and Substitution Reactions in Purine Ring Modification

Alkylation and substitution reactions are fundamental to installing the key methyl and methylsulfanyl groups on the adenosine scaffold and for creating further diversity.

Alkylation:

S-Alkylation: The most direct alkylation in the synthesis of the target compound is the methylation of the sulfur atom at the C2 position. This reaction typically proceeds smoothly by treating 2-thioadenosine with a methylating agent. researchgate.net

C-Alkylation: The introduction of a methyl group at the C8 position is another critical alkylation. While enzymatic methylation at this position is known, chemical methods are required for laboratory synthesis. nih.gov

N-Alkylation: The exocyclic amino group at the C6 position (N6) can be alkylated to produce a variety of analogs. A powerful method involves a post-synthetic modification strategy where a precursor oligomer containing a 6-methylthiopurine residue is first oxidized. This creates a highly reactive sulfoxide (B87167) or sulfone intermediate, which is then readily displaced by various alkylamines to form N6-alkyladenosine derivatives. nih.gov

Substitution: Substitution reactions are primarily used to introduce new functional groups at various positions on the purine ring, often by displacing a suitable leaving group like a halogen or an oxidized sulfur moiety. The conversion of a 6-methylthio group into N6-alkyl groups via an oxidized intermediate is a prime example of a substitution reaction. nih.gov

Table 2: Examples of Alkylation and Substitution Reactions

| Position | Reaction | Reagents/Conditions | Resulting Group |

|---|---|---|---|

| C2 | S-Methylation | Dimethyl Sulfate | -S-CH₃ |

Strategies for Derivatization and Analog Generation at Specific Positions (e.g., C2, C6, C8)

The generation of analogs of this compound is crucial for probing biological systems. Derivatization is focused on the C2, C6, and C8 positions, as these are key points of interaction for many proteins.

C2 Position: The 2-methylsulfanyl group is a key feature, but it can be further modified. For example, the sulfur can be oxidized to the corresponding sulfoxide or sulfone, altering the electronic properties and hydrogen bonding capacity of the molecule. nih.gov

C6 Position: The C6 position offers rich possibilities for derivatization. Starting from a 6-chloro or 6-bromo precursor allows for substitution with a wide range of nucleophiles. researchgate.net Cross-coupling reactions can be used to introduce carbon-based substituents like methyl or cyano groups. researchgate.net A versatile strategy involves using a 6-methylthio-substituted precursor, which can be oxidized and subsequently displaced by various amines to generate a library of N6-substituted analogs, including N6-methyladenosine and N6-isopentenyladenosine. nih.gov

C8 Position: Modification at the C8 position can influence the glycosidic bond conformation (syn vs. anti). Besides the introduction of a methyl group, other functionalities can be installed. nih.govnih.gov For example, starting with a 4,5-diaminopyrimidine (B145471) allows for the synthesis of 8-hydroxy derivatives, which can serve as a handle for further chemical modifications. mdpi.com

Table 3: Derivatization Strategies for Analog Generation

| Position | Modification Strategy | Example Reagents | Resulting Analog Type |

|---|---|---|---|

| C2 | Oxidation of sulfide | Monoperoxyphthalic acid (MMPP) | 2-(Methylsulfinyl)adenosine |

| C6 | Nucleophilic substitution | Various amines on a 6-chloropurine (B14466) precursor | N6-alkyl, N6-aryl adenosines |

| C6 | Cross-coupling | Organometallic reagents on a 6-bromopurine (B104554) precursor | 6-Methyl, 6-cyano adenosines |

| C8 | Ring construction | N,N'-Carbonyldiimidazole | 8-Hydroxyadenosine |

Stereochemical Considerations and Enantioselective Synthesis

Stereochemistry is a critical aspect of nucleoside chemistry, as biological activity is highly dependent on the precise three-dimensional arrangement of atoms.

The primary stereochemical challenge in the synthesis of this compound lies in the ribose moiety and its connection to the purine base. The naturally occurring and biologically active form is the β-anomer derived from D-ribose. Consequently, most synthetic strategies utilize D-ribose or its derivatives as the chiral starting material (a "chiral pool" approach). This ensures that the stereocenters in the sugar portion of the final molecule have the correct absolute configuration.

Control of the anomeric center during the formation of the N-glycosidic bond is crucial to selectively obtain the β-isomer over the α-isomer. While many syntheses rely on the inherent stereoselectivity of coupling reactions with ribose derivatives, the principles of enantioselective synthesis are relevant. Enantioselective catalysis, for example using chiral catalysts, aims to produce a single enantiomer of a product from an achiral or racemic precursor. nih.gov Although specific applications of enantioselective catalysis for the total synthesis of this compound are not widely reported, the principles guide the development of highly stereoselective glycosylation methods. The primary focus in the documented syntheses remains the preservation and control of the stereochemistry derived from the starting D-ribose sugar. nih.gov

Molecular Interactions and Binding Affinities of 8 Methyl 2 Methylsulfanyl Adenosine

Interactions with Purinergic Receptor Subtypes (A1, A2A, A2B, A3)

Specific binding affinity data (e.g., Ki or IC50 values) for 8-Methyl-2-(methylsulfanyl)adenosine at the A1, A2A, A2B, and A3 purinergic receptor subtypes are not available in the search results.

Ligand-Receptor Binding Kinetics and Thermodynamics

Quantitative data regarding the association and dissociation rate constants (kon and koff) and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of this compound binding to purinergic receptors could not be located.

Agonist, Antagonist, and Modulatory Profiles

There is no specific information available to classify this compound as an agonist, antagonist, or allosteric modulator at the different purinergic receptor subtypes, nor are there functional assay data to detail its activity profile.

Enzymatic Substrate and Inhibitor Profiling

Nucleoside Kinases and Phosphorylases Interactions

Information on whether this compound acts as a substrate or inhibitor for nucleoside kinases or phosphorylases is not present in the available search results.

Nucleoside Deaminases and Hydrolases

The metabolic stability of this compound in the presence of nucleoside deaminases and hydrolases, or its potential to inhibit these enzymes, has not been documented in the retrieved sources.

S-Adenosylmethionine-Dependent Enzymes (e.g., Decarboxylases, Methyltransferases)

While derivatives of 8-methyladenosine (B1596262) have been studied as inhibitors of S-adenosyl-L-methionine decarboxylase, no specific inhibitory or substrate activity was found for this compound itself. Similarly, its interaction profile with methyltransferases is not specifically described.

Due to the absence of this critical information, generating a scientifically sound article that strictly adheres to the provided outline is not feasible.

Phosphodiesterase Modulatory Effects

Currently, there is a lack of specific research data detailing the direct modulatory effects of this compound on phosphodiesterase (PDE) enzymes. However, broader studies on related adenosine (B11128) analogues provide some context. For instance, oligonucleotides containing an 8-methyladenosine residue have shown increased stability against degradation by snake venom phosphodiesterase nih.gov. This suggests that modifications at the 8-position of adenosine can influence interactions with phosphodiesterases, although it does not describe a direct modulatory or inhibitory effect on the enzyme's signaling activity.

Methylxanthines, which are structurally related to purines like adenosine, are well-known inhibitors of cyclic nucleotide phosphodiesterases nih.gov. The potency and specificity of these compounds can be altered by various substitutions on their ring structures nih.gov. While this indicates that purine-like molecules can modulate PDE activity, specific studies on this compound are required to determine its particular effects.

Interactions with Nucleic Acids and Polymerases

In this research, the 8-MeS-2'-dA analogue was tested for its antiviral activity and its ability to reduce HIV-1 LAI replication in CEM-SS cells nih.gov. The study's broader findings indicated that certain 8-modified-2'-deoxyadenosine analogues, once incorporated into a DNA primer or template, could induce delayed termination of reverse transcription nih.govresearchgate.net. This suggests that modifications at the 8-position of a nucleoside can interfere with the normal function of a polymerase. However, the specific inhibitory activity or incorporation kinetics for the 8-MeS-2'-dA analogue were not detailed in the provided information nih.gov.

The general principle of how polymerases select their substrates involves a high degree of specificity, but this is not absolute. Certain modified nucleosides can be incorporated into growing nucleic acid chains, sometimes leading to chain termination or altered functionality nih.gov. The introduction of a methylsulfanyl group at the 8-position of adenosine could sterically or electronically influence its interaction with the active site of a polymerase, but further investigation is needed to confirm this.

Interaction with Nucleoside Transport Proteins

Specific data on the interaction of this compound with nucleoside transport proteins, such as the equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), is not available in the current literature. These transporter families are crucial for the cellular uptake of physiological nucleosides and various nucleoside analogue drugs used in antiviral and anticancer therapies researchgate.net.

ENTs are bidirectional transporters that move nucleosides down their concentration gradient, while CNTs are active transporters that use the sodium gradient to move nucleosides into cells against their concentration gradient nih.govfrontiersin.orgresearchgate.net. The substrate specificity of these transporters varies. For instance, within the human CNT family, CNT1 has a preference for pyrimidine (B1678525) nucleosides, CNT2 for purine (B94841) nucleosides, and CNT3 transports both nih.gov. The human ENT family members, hENT1 and hENT2, have broad selectivity for both purine and pyrimidine nucleosides wikipedia.org.

Given that this compound is a modified purine nucleoside, it is plausible that it could be a substrate for one or more of these transporters. However, without empirical data on its binding affinity or transport kinetics, its potential for cellular uptake via these pathways remains speculative. The modification at both the C2 and C8 positions of the adenine (B156593) ring could significantly alter its recognition and translocation by these transport proteins compared to endogenous adenosine.

In-Depth Analysis of this compound's Cellular Impact Remains Elusive

A comprehensive review of scientific literature reveals a significant gap in the understanding of the specific biochemical and cellular mechanisms modulated by the compound this compound. Despite the well-documented and diverse roles of adenosine and its analogues in cellular signaling, detailed research findings concerning the direct effects of this particular modified nucleoside on key intracellular pathways are not presently available.

The requested analysis, focusing on the modulation of critical signaling cascades such as the Adenylyl Cyclase/cAMP, PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways by this compound, could not be completed due to the absence of specific studies investigating these interactions. Similarly, information regarding its influence on intracellular nucleotide and metabolite pools, as well as its effects on specific cellular processes in in vitro systems, remains uncharacterized in the public scientific domain.

While the broader family of adenosine derivatives is known to exert significant influence over these cellular functions, the unique structural modifications of an 8-methyl group and a 2-methylsulfanyl group would be expected to confer a distinct pharmacological profile. The methyl group at the 8-position can significantly alter the glycosidic bond conformation, potentially influencing receptor binding and enzyme interactions. Likewise, the methylsulfanyl group at the 2-position is known to modulate the affinity and efficacy of adenosine analogues for various adenosine receptor subtypes. However, without direct experimental evidence, any discussion of the specific effects of this compound would be speculative.

Further research, including binding assays, enzymatic activity studies, and cell-based functional assays, is necessary to elucidate the precise molecular targets and cellular consequences of this compound. Such studies would be crucial to build a data-driven understanding of its potential role as a modulator of cellular signaling and physiology.

Biochemical and Cellular Mechanisms Modulated by 8 Methyl 2 Methylsulfanyl Adenosine

Influence on Specific Cellular Processes in In Vitro Systems

Cell Cycle Progression Analysis (in research models, not clinical)

There is currently no available scientific literature or data describing the effects of 8-Methyl-2-(methylsulfanyl)adenosine on cell cycle progression in any research models.

Biochemical Pathways Associated with Cell Proliferation and Metabolism

No studies have been identified that investigate the influence of this compound on biochemical pathways related to cell proliferation or metabolism. Consequently, there is no information to present on this topic.

Investigation in Isolated Cellular Subsystems and Organelles

There are no published research findings on the effects of this compound on isolated cellular subsystems or organelles.

Structural Biology and Conformational Analysis of 8 Methyl 2 Methylsulfanyl Adenosine and Its Complexes

X-ray Crystallography Studies of Compound-Protein/Enzyme Complexes

No publicly archived X-ray crystallography studies were identified that detail the binding of 8-Methyl-2-(methylsulfanyl)adenosine within a protein or enzyme active site. Consequently, there are no crystallographic data, such as Protein Data Bank (PDB) accession codes, resolution details, or descriptions of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) for this specific compound in a biological complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Dynamics

A thorough search of the scientific literature did not yield any Nuclear Magnetic Resonance (NMR) spectroscopy studies focused on determining the solution conformation or dynamic properties of this compound. Information regarding its behavior in solution, such as proton or carbon chemical shifts, nuclear Overhauser effect (NOE) correlations, or relaxation data, remains uncharacterized in published research.

Computational Modeling and Molecular Dynamics Simulations of Ligand-Target Interactions

There are no specific computational studies, including molecular docking or molecular dynamics (MD) simulations, that have been published for this compound. As a result, data on its predicted binding modes, interaction energies with specific biological targets, or its dynamic stability within a simulated protein environment are not available.

Conformational Analysis of the Nucleoside Moiety and Glycosidic Bond

Specific conformational analyses of the this compound nucleoside are not described in the available literature. This includes detailed studies on the puckering of the ribose sugar moiety, the rotational preference around the exocyclic C4'-C5' bond, and the torsional angle of the N-glycosidic bond that dictates the syn versus anti orientation of the purine (B94841) base relative to the sugar. While studies exist for structurally similar adenosine (B11128) derivatives, this information cannot be extrapolated to the target compound per the specified constraints.

Research Applications and Methodological Utility of 8 Methyl 2 Methylsulfanyl Adenosine

Development as a Biochemical and Pharmacological Probe

8-Methyl-2-(methylsulfanyl)adenosine serves as a foundational structure for the development of sophisticated biochemical and pharmacological probes. These tools are instrumental in exploring the function and regulation of proteins, particularly enzymes and receptors, within their native biological contexts. The development of such probes often involves the strategic introduction of reactive or reporter moieties onto the core scaffold of this compound.

Affinity labeling is a technique used to identify and characterize the binding sites of macromolecules, such as proteins, by using a reactive ligand that forms a covalent bond with the target. Activity-based protein profiling (ABPP) is a more specialized form of this approach that utilizes probes to target the active sites of enzymes. While direct applications of this compound in these techniques are not extensively documented in publicly available literature, its scaffold is amenable to modification for such purposes.

The general strategy for developing an affinity-based probe from a molecule like this compound would involve the incorporation of a reactive group, often an electrophile, that can form a covalent bond with a nucleophilic amino acid residue within the binding site of a target protein.

Table 1: Common Reactive Groups for Affinity Labeling and ABPP

| Reactive Group | Target Residue(s) |

| Fluorosulfonyl | Tyrosine, Lysine, Serine |

| Acrylamide | Cysteine |

| Epoxide | Cysteine, Histidine, Aspartate, Glutamate |

| Diazirine (photo-reactive) | Non-specific C-H and N-H insertion |

| Benzophenone (photo-reactive) | Non-specific C-H insertion |

The synthesis of an activity-based probe based on the this compound scaffold would involve a multi-step chemical synthesis to attach one of these reactive groups, transforming the parent molecule into a tool for irreversibly labeling its protein targets.

To visualize and quantify the interactions of ligands with their biological targets, fluorescent and radiolabeled derivatives are indispensable research tools. The development of such derivatives from this compound would significantly enhance its utility in various experimental settings.

Fluorescent Derivatives: The creation of fluorescent probes from this compound would involve the covalent attachment of a fluorophore. The choice of fluorophore and the point of attachment on the adenosine (B11128) scaffold are critical to preserving the biological activity of the parent molecule. Research on other adenosine analogs has established principles for designing fluorescent probes, such as modifying the C8 position with linkers attached to fluorescent dyes. nih.gov

Radiolabeled Derivatives: Radiolabeling introduces a radioactive isotope into a molecule, allowing for highly sensitive detection. Common isotopes used for this purpose include tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). A radiolabeled version of this compound could be synthesized to study its binding to receptors, its uptake by cells, and its metabolic fate with high precision. The synthesis would involve using a radiolabeled precursor in one of the synthetic steps.

Utility in Investigating Purine (B94841) Metabolism Pathways

Purine metabolism is a fundamental cellular process responsible for the synthesis, breakdown, and salvage of purine nucleotides. Understanding these pathways is crucial for many areas of biology and medicine. Isotopically labeled nucleosides are powerful tools for tracing the flow of molecules through these intricate metabolic networks.

While specific studies detailing the use of this compound to investigate purine metabolism are not prominent, a labeled version of this compound could serve as a valuable probe. For instance, if labeled with ¹³C or ¹⁵N, its metabolic conversion could be tracked using mass spectrometry, providing insights into the activities of enzymes involved in purine salvage and modification. nih.gov This approach would allow researchers to investigate how the methyl and methylsulfanyl groups influence its recognition and processing by metabolic enzymes.

Application in Cell Culture Models for Pathway Elucidation

Cell culture models are essential for studying cellular processes in a controlled environment. Adenosine and its analogs are frequently used in cell culture to investigate their effects on cell signaling, proliferation, and differentiation. nih.govnih.gov For example, adenosine has been shown to stimulate the proliferation of human endothelial cells. nih.gov

This compound can be applied to cell culture models to elucidate its impact on specific cellular pathways. By treating cells with this compound, researchers can observe changes in downstream signaling events, gene expression, or metabolic profiles. Such studies can help to identify the cellular targets of this compound and to understand its biological function. For instance, its effect on signaling pathways involving adenosine receptors or other purinergic signaling components could be assessed.

Role as a Tool in Structural Biology Research for Target Characterization

Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, provide atomic-level insights into the interactions between ligands and their protein targets. These methods are fundamental to drug design and understanding biological mechanisms.

The use of this compound in structural biology studies can help to characterize the binding pockets of its target proteins. Co-crystallization of this compound with a target protein can reveal the precise orientation and interactions that mediate binding. For example, a crystal structure of a related compound, 8-(4-methylphenyl)-2′-deoxyadenosine, has provided detailed information about its binding mode. researchgate.net Similarly, NMR studies using methyl-labeled proteins can be used to probe the binding of ligands like this compound. nih.gov

Table 2: Structural Biology Techniques for Studying Ligand-Protein Interactions

| Technique | Information Provided |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex |

| NMR Spectroscopy | Information on ligand binding, protein dynamics, and conformational changes in solution |

| Cryo-Electron Microscopy | Structure of large protein complexes with bound ligands |

These structural data are invaluable for understanding the molecular basis of the compound's activity and for guiding the design of more potent and selective analogs.

Potential for Derivatization into High-Throughput Screening Tools

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds for their biological activity. The development of compound libraries based on a common chemical scaffold is a central part of this process.

The this compound structure represents a promising scaffold for the creation of a focused compound library for HTS. nih.govresearchgate.net Through combinatorial chemistry, a wide variety of substituents could be introduced at different positions of the purine ring and the ribose moiety. This would generate a library of diverse but related molecules that could be screened against a panel of biological targets to identify new lead compounds for drug development. The synthetic accessibility of the adenosine scaffold allows for the systematic modification and optimization of the initial hits identified from the screen.

Future Directions and Emerging Research Avenues for 8 Methyl 2 Methylsulfanyl Adenosine

Exploration of Novel Synthetic Strategies and Analog Libraries

The generation of diverse chemical libraries centered on the 8-Methyl-2-(methylsulfanyl)adenosine scaffold is a crucial next step for comprehensive structure-activity relationship (SAR) studies. Future synthetic efforts should focus on modular and efficient routes that allow for systematic modification at key positions of the molecule.

Purine (B94841) Core Modifications: Advanced synthetic routes, potentially involving late-stage functionalization, could be explored to introduce a wider range of substituents at the C8-methyl and C2-methylsulfanyl positions. Strategies adapted from the synthesis of other substituted purines could be employed, such as introducing different alkyl, aryl, or halogen groups to probe the steric and electronic requirements for target engagement. nih.gov

Ribose Moiety Alterations: The synthesis of analogs with modified ribose rings could yield compounds with altered metabolic stability, solubility, and target-binding kinetics. This includes the preparation of 2'- and 3'-deoxy derivatives, as well as carbocyclic analogs where the ribose oxygen is replaced with a methylene (B1212753) group. researchgate.net

N6-Position Derivatization: Drawing inspiration from the synthesis of other N6-substituted adenosine (B11128) analogs, future work could involve the introduction of various alkylamino or cyclopropylamino groups at this position. nih.gov Such modifications have been shown to significantly impact selectivity and potency for adenosine receptors.

The creation of these analog libraries will enable a more thorough exploration of the chemical space around this compound, facilitating the identification of derivatives with optimized potency, selectivity, and pharmacokinetic properties.

Table 1: Proposed Synthetic Modifications for Analog Library Development

| Modification Site | Proposed Chemical Group | Potential Rationale |

|---|---|---|

| C8-Position | Ethyl, Propyl, Cyclopropyl, Phenyl | Explore steric tolerance at the target binding site. |

| C2-Position | -SCH2CH3, -S-Phenyl, -NH2, -Cl | Modulate electronic properties and hydrogen bonding capacity. |

| N6-Position | Cyclopentylamino, Benzylamino | Enhance affinity and selectivity for specific adenosine receptor subtypes. |

| Ribose 5'-Position | Carboxylic acid, Amides | Improve water solubility and introduce new interaction points. |

Investigation of Undiscovered Molecular Targets and Off-Targets

While initial studies may point towards specific molecular targets, a comprehensive understanding requires identifying the full spectrum of on-target and off-target interactions. Future research should employ unbiased, large-scale screening approaches to map the interactome of this compound.

A primary focus should be a systematic evaluation of the compound's activity across all four adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov Given the structural similarity to other adenosine ligands, it is plausible that this compound exhibits complex pharmacology, potentially acting as an agonist, antagonist, or allosteric modulator at one or more of these receptors. mdpi.comresearchgate.net Investigating its effects in tissues where these receptors play key roles, such as in the immune system for T-cell development or in adipose tissue for metabolic regulation, could reveal novel functions. mdpi.comnih.gov

Beyond known adenosine receptors, chemoproteomic techniques, such as affinity chromatography coupled with mass spectrometry, could be employed to "pull down" novel binding partners from cell lysates. This approach could uncover entirely new classes of targets, including enzymes, ion channels, or other receptors that are not currently associated with adenosine signaling. Identifying these undiscovered targets is essential for a complete mechanistic understanding and for predicting potential off-target effects.

Table 2: Strategies for Target Identification

| Approach | Specific Method | Objective |

|---|---|---|

| Receptor Profiling | Radioligand binding assays | Determine binding affinities (Ki) for A1, A2A, A2B, A3 adenosine receptors. nih.gov |

| Functional Screening | cAMP assays, Calcium flux assays | Characterize functional activity (agonist/antagonist) at known purinergic receptors. |

| Unbiased Target Discovery | Affinity-based chemoproteomics | Identify novel protein binding partners in an unbiased manner. |

| Kinase Profiling | Kinome-wide activity screens | Assess potential off-target effects on protein kinases. |

Advancements in Biophysical Characterization Methodologies

A deeper understanding of how this compound interacts with its molecular targets requires the application of advanced biophysical techniques. These methods can provide high-resolution data on the thermodynamics, kinetics, and structural consequences of binding events. pegsummit.com

Future studies should move beyond simple affinity measurements and utilize a suite of modern biophysical tools:

Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) can provide real-time kinetic data, revealing the association (k_on) and dissociation (k_off) rates of the compound with its target protein. This information is critical for understanding the duration of the biological effect.

Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic signature of the interaction.

Microfluidic Modulation Spectroscopy (MMS) is an emerging technique that can detect subtle changes in protein secondary structure upon ligand binding, offering insights into the conformational changes that lead to target activation or inhibition. redshiftbio.com

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM) of the compound in complex with its target protein can provide atomic-level structural information, revealing the precise binding mode and key molecular interactions. This structural data is invaluable for guiding future rounds of rational drug design.

Table 3: Biophysical Methods for Characterizing Molecular Interactions

| Technique | Information Gained | Significance |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD) | Reveals the dynamics and duration of the target interaction. |

| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS, KD) | Defines the energetic driving forces of the binding event. |

| Microfluidic Modulation Spectroscopy (MMS) | Changes in protein secondary structure | Provides insight into the conformational impact of binding. redshiftbio.com |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the complex | Enables detailed analysis of the binding site and guides rational design. |

Integration with Systems Biology and Omics Approaches for Mechanistic Understanding

To comprehend the full biological impact of this compound, it is essential to move beyond single-target analysis and embrace a systems-level perspective. The integration of high-throughput 'omics' technologies with computational modeling can uncover the complex network of cellular changes induced by the compound. nih.govwiley-vch.de

A future-forward approach would involve treating a relevant biological system (e.g., a specific cell line or primary cells) with the compound and subsequently performing a multi-omics analysis:

Transcriptomics (RNA-seq): To identify global changes in gene expression, revealing the signaling pathways and cellular processes that are transcriptionally regulated in response to the compound.

Proteomics (Mass Spectrometry-based): To quantify changes in protein abundance and identify post-translational modifications (e.g., phosphorylation), providing insights into the activation state of signaling networks. nih.gov

Metabolomics: To measure fluctuations in the levels of small-molecule metabolites, which can reveal the compound's impact on cellular metabolism and energy homeostasis. e-enm.org

The data from these different omics layers can then be integrated using systems biology approaches and computational tools. e-enm.orgsemanticscholar.org This allows for the construction of network models that can predict the compound's mechanism of action, identify key driver genes or pathways, and generate new, testable hypotheses about its biological function. nih.gov

Table 4: An Integrated Omics Workflow for Mechanistic Insight

| Omics Layer | Technology | Key Questions Addressed |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Which genes and pathways are up- or down-regulated? |

| Proteomics | LC-MS/MS | Which protein levels change? Which signaling pathways are activated? |

| Metabolomics | GC-MS or LC-MS | How does the compound alter cellular metabolism and bioenergetics? |

| Data Integration | Systems Biology Modeling | What is the overall network effect and mechanism of action? nih.gov |

Unexplored Biological Roles and Metabolism in Model Organisms (non-human)

Translating in vitro findings into a physiological context requires investigation in living organisms. The use of non-human model organisms is essential for exploring the systemic effects, metabolic fate, and potential therapeutic applications of this compound.

Drosophila melanogaster (Fruit Fly): The fruit fly offers a powerful genetic toolkit and a well-characterized adenosine signaling system that is similar to that of mammals. nih.gov It can be used for rapid in vivo screening to study the compound's effects on development, behavior, and metabolic regulation. For instance, studies could investigate if the compound can modulate the systemic metabolic switch that occurs during an immune response, a process known to be mediated by extracellular adenosine in flies. nih.gov

Danio rerio (Zebrafish): The optical transparency of zebrafish embryos allows for real-time imaging of biological processes. This model is ideal for studying the compound's effects on vertebrate development, particularly cardiovascular and neuronal development, and for assessing its impact on immune cell trafficking during inflammation.

Mus musculus (Mouse): As a mammalian system, the mouse is indispensable for preclinical evaluation. Disease models in mice (e.g., models of inflammation, neurodegeneration, or cancer) can be used to investigate the therapeutic potential of this compound. Furthermore, pharmacokinetic and metabolism studies in mice are necessary to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for any further development.

Table 5: Research Avenues in Non-Human Model Organisms

| Model Organism | Research Focus | Example Study |

|---|---|---|

| Drosophila melanogaster | Metabolism, Innate Immunity | Assess impact on energy storage and immune cell function during infection. nih.gov |

| Danio rerio | Development, Inflammation | Live imaging of vascular development or neutrophil migration in response to the compound. |

| Mus musculus | Pharmacology, Metabolism | Evaluate efficacy in a rheumatoid arthritis model; determine plasma half-life and major metabolites. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 8-Methyl-2-(methylsulfanyl)adenosine?

The synthesis typically involves alkylation of adenosine derivatives with methylsulfanyl groups. A solvent-free reductive amination approach, as described for structurally related sulfanyl-acetohydrazide derivatives, can be adapted (e.g., refluxing with hydrazine hydrate in absolute alcohol, monitored by TLC for reaction progress) . Methylsulfanyl groups are introduced via dimethyl sulfate alkylation of thiol intermediates, followed by purification through recrystallization (e.g., methanol) to obtain high-purity crystals . Confirm product identity using mass spectrometry and NMR.

Basic: What analytical techniques are essential for structural characterization of this compound?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) is critical for resolving bond lengths, angles, and stereochemistry . Complement crystallographic data with high-resolution mass spectrometry (HRMS) and H/C NMR to validate molecular weight and functional groups. For purity assessment, employ HPLC with UV detection at 260 nm (adenosine’s absorbance maxima) .

Basic: What safety protocols should be followed when handling this compound?

Due to adenosine’s role in cellular regulation, avoid skin contact or inhalation. Use PPE (gloves, lab coats) and work in a fume hood. Toxicity data for this specific analogue are limited, but related adenosine derivatives show potential interference with metabolic pathways. Quench reactions in ice water to minimize volatilization, and dispose of waste via approved biohazard protocols .

Advanced: How does this compound interact with adenosine receptors, and what experimental models validate these interactions?

The methylsulfanyl moiety may alter binding affinity at adenosine receptors (A, A). Use competitive radioligand binding assays with H-labeled antagonists (e.g., DPCPX for A) in transfected HEK293 cells. Structural analogs like pyrazolo-triazolo-pyrimidines demonstrate antagonistic activity via X-ray co-crystallography with receptor domains; similar methods can map binding pockets for this compound . For functional assays, measure cAMP levels in cells expressing adenosine receptors to assess agonism/antagonism .

Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Contradictions often arise from degradation kinetics. Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Use kinetic modeling (Arrhenius equation) to extrapolate shelf life. Compare degradation products (e.g., demethylation or sulfoxide formation) across buffers (pH 3–9) to identify pH-sensitive bonds. For lyophilized formulations, assess residual solvent content via TGA to rule out excipient interactions .

Advanced: What role does this compound play in the L-methionine salvage pathway, and how can isotopic labeling clarify its metabolic fate?

In plants and bacteria, methylsulfanyl-adenosine derivatives participate in methionine recycling. Use C/N-labeled precursors in tracer studies with GC-MS or LC-HRMS to track incorporation into S-adenosylmethionine (SAM) or methylthioadenosine (MTA). Knockout mutants of key enzymes (e.g., MTAP) can isolate specific pathway steps. Crystallize enzyme-substrate complexes (e.g., with methylthioadenosine phosphorylase) to visualize binding interactions .

Advanced: How should researchers address discrepancies in crystallographic data between computational models and experimental results?

Discrepancies may arise from conformational flexibility. Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to compare in-silico conformers with X-ray structures. Refine SHELXL parameters (e.g., ADPs, restraints) to account for disorder. Validate hydrogen-bonding networks using SHELXPRO and compare with DFT-calculated electrostatic potentials .

Advanced: What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Use co-solvents (e.g., DMSO/PEG 400) or cyclodextrin-based formulations. For IV administration, assess solubility in PBS (pH 7.4) and plasma protein binding via equilibrium dialysis. Pro-drug approaches (e.g., phosphate esters) can enhance aqueous solubility. Monitor bioavailability using LC-MS/MS after single-dose administration in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.